5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid
Description
Contextualization within N-Aryl Pyrrole (B145914) and Halogenated Benzoic Acid Scaffold Research
The chemical architecture of 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid places it firmly within two significant classes of organic compounds: N-aryl pyrroles and halogenated benzoic acids.
The N-aryl pyrrole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. alliedacademies.orgresearchgate.net The pyrrole ring system is a crucial component in complex macrocycles essential for life, such as heme and chlorophyll. alliedacademies.org Its derivatives are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. alliedacademies.org The direct attachment of an aromatic ring to the pyrrole nitrogen atom, as seen in the target molecule, often imparts specific conformational properties and biological activities. acs.org Research into N-aryl pyrroles is extensive, with numerous synthetic methods developed to access these structures, including the Paal-Knorr synthesis and various organocatalytic approaches. uctm.edunih.gov
Similarly, halogenated benzoic acids are fundamental building blocks in organic synthesis and drug discovery. The presence of a halogen, in this case, chlorine, on the benzoic acid ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. ymerdigital.com Halogen atoms can also serve as synthetic handles for further functionalization through cross-coupling reactions. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ymerdigital.compreprints.org The specific substitution pattern of the chloro and pyrrole groups on the benzoic acid ring in this compound is a key determinant of its chemical reactivity and potential applications.
Significance of the this compound Motif in Synthetic and Mechanistic Organic Chemistry
The structural motif of this compound holds considerable significance for both synthetic and mechanistic organic chemistry. From a synthetic perspective, it can serve as a versatile intermediate for the construction of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening avenues for the synthesis of diverse derivatives. wikipedia.org
In the realm of mechanistic studies, the arylation of pyrroles is a topic of ongoing research. acs.orgresearchgate.netresearchgate.net Understanding the mechanisms of C-H arylation and N-arylation of pyrroles is crucial for developing more efficient and selective synthetic methods. acs.orgnih.gov The study of compounds like this compound can provide insights into the electronic and steric factors that govern these transformations. The interplay between the electron-withdrawing carboxylic acid and chloro-substituents and the electron-rich pyrrole ring presents an interesting case for studying reaction mechanisms.
Overview of Current Research Landscape and Gaps Pertaining to the Compound
While the broader classes of N-aryl pyrroles and halogenated benzoic acids are subjects of intensive research, specific and in-depth studies focused solely on this compound are not extensively documented in publicly available literature. Much of the current research focuses on derivatives of pyrrole- and benzoic acid-containing compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. preprints.orgnih.govmdpi.com
A significant gap in the research landscape is the lack of comprehensive studies on the synthesis, reactivity, and potential applications of this compound itself. While general synthetic routes for N-aryl pyrroles can be inferred, specific optimization and mechanistic investigations for this particular molecule are needed. Furthermore, its biological activity profile remains largely unexplored. Future research could focus on:
Developing efficient and scalable synthetic routes to this compound.
Investigating its potential as a scaffold for the development of new therapeutic agents.
Exploring its utility as a building block in materials science.
Conducting detailed mechanistic studies of its formation and reactivity.
The existing patent literature suggests that related pyrrole derivatives are of interest for their potential hypolipidemic and antifungal activities, indicating that this compound could be a valuable starting point for the development of new agents in these therapeutic areas. google.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORLGHDHUTZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55540-33-5 | |
| Record name | 5-chloro-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid and Structural Analogues
Retrosynthetic Analysis and Strategic Disconnection Approaches for the Compound
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid, two primary strategic disconnections are considered the most logical.
The first and most common disconnection is at the C-N bond between the benzoic acid ring and the pyrrole (B145914) nitrogen. This approach simplifies the molecule into two key building blocks: a 2-halobenzoic acid derivative (specifically, a derivative of 2,5-dichlorobenzoic acid or 2-fluoro-5-chlorobenzoic acid) and pyrrole. This strategy relies on well-established cross-coupling reactions to form the N-aryl bond.
A second approach involves disconnecting the bonds within the pyrrole ring itself. This strategy views the N-aryl bond as pre-formed and focuses on constructing the pyrrole ring onto a 2-amino-5-chlorobenzoic acid precursor. This typically involves a cyclocondensation reaction, such as the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound to react with the primary amine.
These two distinct retrosynthetic pathways pave the way for the various targeted synthetic routes discussed below.
Targeted Synthetic Routes and Reaction Condition Optimization
The synthesis of this compound can be achieved through several targeted routes, each with its own set of reaction conditions that can be optimized for yield and purity.
Palladium-Catalyzed Cross-Coupling Strategies for N-Arylation
Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands out as a powerful method for forming the C-N bond between an aryl halide and an amine. In this context, pyrrole acts as the amine component, coupling with a derivative of 2,5-dichlorobenzoic acid. The use of aryl chlorides, which are often more cost-effective than bromides or iodides, is advantageous. rsc.org
Modern advancements in catalyst systems, employing specialized phosphine (B1218219) ligands, have enabled the efficient coupling of even less reactive aryl chlorides. rsc.org The reaction typically involves a palladium precursor, a suitable ligand, a base, and an appropriate solvent. Optimization of these parameters is key to achieving high yields.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source for the catalytic cycle. |
| Ligand | XPhos, SPhos, RuPhos | Sterically hindered phosphine ligands that facilitate reductive elimination and stabilize the Pd(0) species. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | To deprotonate the pyrrole N-H, activating it for nucleophilic attack. |
| Solvent | Toluene, Dioxane, DMF | Aprotic solvents that can solubilize the reactants and withstand the required reaction temperatures. |
| Temperature | 80-140 °C | To provide sufficient energy to overcome the activation barrier of the reaction. |
Direct Cyclocondensation Approaches for Pyrrole Ring Formation
This strategy involves building the pyrrole ring directly onto the benzoic acid framework. The Paal-Knorr synthesis is the archetypal reaction for this transformation. semanticscholar.org The process begins with 2-amino-5-chlorobenzoic acid (or its ester derivative), which is reacted with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions. organic-chemistry.org The acidic catalyst facilitates the cyclization and subsequent dehydration to form the aromatic pyrrole ring.
This method offers a straightforward approach to constructing the N-aryl pyrrole system in a single step from readily available starting materials.
Table 2: Paal-Knorr Pyrrole Synthesis Conditions
| Reactant A | Reactant B | Catalyst/Solvent | Outcome |
|---|---|---|---|
| 2-Amino-5-chlorobenzoic acid ester | 2,5-Dimethoxytetrahydrofuran | Acetic Acid, p-Toluenesulfonic acid | Formation of the corresponding pyrrole-substituted benzoic acid ester. |
Multi-Step Transformations Involving Benzoic Acid Precursors and Pyrrole Building Blocks
Complex molecules often require multi-step synthetic sequences to manage functional group compatibility and achieve the desired substitution pattern. A common multi-step route to this compound starts with a suitable benzoic acid precursor, such as 2,5-dichlorobenzoic acid.
A typical sequence is as follows:
Esterification: The carboxylic acid group of 2,5-dichlorobenzoic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the subsequent C-N coupling step.
N-Arylation: The resulting ester undergoes a palladium-catalyzed cross-coupling reaction with pyrrole, as described in section 2.2.1. The chlorine atom at the 2-position is more reactive towards coupling than the one at the 5-position.
Hydrolysis: The final step is the hydrolysis of the ester group back to a carboxylic acid, yielding the final product. This is detailed further in section 2.2.4.
Ester Hydrolysis and Carboxylic Acid Formation Pathways
In many synthetic strategies for this compound, the carboxyl group is masked as an ester to enhance solubility and prevent its interference in preceding reaction steps, such as C-N bond formation. The final and crucial step is the deprotection of this ester to reveal the carboxylic acid.
Ester hydrolysis is typically accomplished under basic or acidic conditions.
Basic Hydrolysis (Saponification): This is the most common method, involving treatment of the ester (e.g., methyl 5-chloro-2-(1H-pyrrol-1-yl)benzoate) with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction is usually heated to ensure completion. An acidic workup is then required to protonate the resulting carboxylate salt.
Acidic Hydrolysis: This method involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. This pathway is generally slower than basic hydrolysis and can sometimes lead to side reactions if other acid-sensitive functional groups are present.
Green Chemistry Principles and Sustainable Synthetic Approaches for the Compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. researchgate.net Key areas of focus include the use of safer solvents, energy efficiency, and waste reduction. nih.gov
Solvent Selection: Traditional syntheses often employ volatile and potentially toxic organic solvents like DMF or dioxane. Green chemistry encourages the substitution of these with more benign alternatives. For instance, anisole (B1667542) has been reported as a greener solvent for palladium-catalyzed arylations. nih.gov In some cyclocondensation reactions, water or ethanol (B145695) can be used as the reaction medium. semanticscholar.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times and energy consumption. sciencescholar.us The direct heating of reactants by microwave irradiation can accelerate reactions that would otherwise require prolonged heating with conventional methods. nih.gov
Atom Economy and Waste Reduction: One-pot or multicomponent reactions are highly desirable as they reduce the number of steps, minimize the need for purification of intermediates, and consequently decrease solvent and material waste. sciencescholar.us Developing a one-pot procedure that combines N-arylation and subsequent functionalization, or a catalytic cyclocondensation with high atom economy, would represent a significant green advancement. Furthermore, the use of catalytic rather than stoichiometric reagents is a core principle of green chemistry.
By integrating these sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Development of Eco-Friendly Catalytic Systems
The classic Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine is a fundamental route to N-substituted pyrroles. rgmcet.edu.in Modern advancements have centered on replacing traditional stoichiometric acid promoters with more sustainable catalytic systems that offer high efficiency, reusability, and milder reaction conditions. researchgate.net
A variety of eco-friendly catalysts have been successfully employed. Lewis acids such as scandium triflate (Sc(OTf)₃), iron(III) chloride (FeCl₃·7H₂O), and zirconium oxychloride (ZrOCl₂∙8H₂O) have proven effective in catalyzing the synthesis of N-substituted pyrroles, often in aqueous media, which is a significant environmental improvement over volatile organic solvents. beilstein-journals.orgnih.gov For instance, FeCl₃·7H₂O (2 mol%) can catalyze the reaction in water at 60°C, yielding products in up to 98% yield. nih.gov
Heterogeneous catalysts, including clays (B1170129) like montmorillonite (B579905) KSF and various aluminas, offer the distinct advantages of simple recovery and recyclability. mdpi.com These solid acid catalysts can facilitate the Paal-Knorr reaction under solvent-free conditions, further enhancing the green credentials of the process. mdpi.com For example, CATAPAL 200 alumina (B75360) has been used at low loading to afford N-substituted pyrroles in up to 97% yield under solvent-free conditions at 60°C. mdpi.com
Beyond traditional acid catalysis, transition metal complexes have been developed for novel pyrrole syntheses. An iridium-catalyzed methodology allows for the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. nih.gov This process forms C-N and C-C bonds with the elimination of hydrogen gas as the only byproduct. nih.gov Similarly, a non-precious manganese complex has been shown to catalyze the conversion of biomass-derived 1,4-diols and primary amines into 2,5-unsubstituted pyrroles under solvent-free conditions, with water and hydrogen as the sole side products. nih.gov
| Catalyst System | Key Reactants | Solvent/Conditions | Key Advantages | Yield Range | Reference(s) |
| FeCl₃·7H₂O | Primary amines, 2,5-Dimethoxytetrahydrofuran | Water, 60°C | Low cost, green solvent, high efficiency | 74-98% | nih.gov |
| ZrOCl₂∙8H₂O | Primary amines, 2,5-Dimethoxytetrahydrofuran | Water, 60°C | Green solvent, efficient | 70-98% | nih.gov |
| CATAPAL 200 (Alumina) | Primary amines, Acetonylacetone | Solvent-free, 60°C | Recyclable, solvent-free, high atom economy | 68-97% | mdpi.com |
| Iridium Complex | Secondary alcohols, Amino alcohols | Toluene, 110°C | Use of renewable feedstocks, H₂ as byproduct | Not specified | nih.gov |
| Manganese Complex | 1,4-Diols, Primary amines | Solvent-free | Non-precious metal, high selectivity, H₂O and H₂ as byproducts | Not specified | nih.gov |
| Ionic Liquid [H-NMP][HSO₄] | Aromatic amines, 2,5-Dimethoxytetrahydrofuran | Water, Room Temp. | Recyclable catalyst, mild conditions, excellent yields | High | researchgate.net |
Solvent Selection and Waste Minimization Strategies
Solvent selection is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com The synthesis of N-arylpyrroles has seen a marked shift away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives.
Water has been successfully used as a solvent in many modern Clauson-Kaas and Paal-Knorr reactions, capitalizing on its low cost, non-toxicity, and non-flammability. beilstein-journals.orgnih.gov The use of catalysts like ZrOCl₂∙8H₂O and FeCl₃∙7H₂O is particularly effective in aqueous media. nih.gov
Solvent-free, or neat, reaction conditions represent an ideal in waste minimization. researchgate.net Such protocols, often facilitated by microwave irradiation or solid-supported catalysts, eliminate the need for any solvent, simplifying workup and reducing waste streams. mdpi.comcem.com For example, the synthesis of N-substituted pyrroles on the surface of alumina catalysts proceeds efficiently without any bulk solvent. mdpi.com Similarly, a manganese-catalyzed route from 1,4-diols operates under solvent-free conditions. nih.gov
Ionic liquids (ILs) and deep eutectic solvents (DES) are also emerging as green solvent alternatives. researchgate.net ILs like [H-NMP][HSO₄] have been used as recyclable catalysts for N-aryl pyrrole synthesis in water at room temperature. researchgate.net DES, which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors, can act as both the solvent and the catalyst, and are often biodegradable and non-toxic. beilstein-journals.org
Waste minimization is also achieved through process intensification techniques. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption while often improving yields, leading to a cleaner and more efficient process. mdpi.combenthamdirect.comresearchgate.net The use of recyclable heterogeneous catalysts further contributes to a circular economy approach by reducing catalyst waste. mdpi.com
Asymmetric Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, many of its structural analogues possess axial chirality. This phenomenon, known as atropisomerism, arises from hindered rotation around the C-N single bond connecting the pyrrole and the substituted benzene (B151609) ring. researchgate.net These stable, non-interconverting rotational isomers (atropisomers) are of significant interest in medicinal chemistry and materials science, necessitating methods for their enantioselective synthesis.
Recent breakthroughs have focused on catalyst-controlled asymmetric reactions to produce N-arylpyrroles with high enantiomeric excess (ee). A prominent strategy is the catalytic asymmetric Paal-Knorr reaction. nih.govmdpi.com Chiral Brønsted acids, particularly those derived from BINOL (1,1'-Bi-2-naphthol) or SPINOL (1,1'-spirobiindane-7,7'-diol), have been shown to be highly effective. nih.govmdpi.com These catalysts can induce chirality during the intramolecular cyclization step, leading to the formation of one atropisomer in preference to the other.
Another powerful approach involves the use of chiral-at-metal Lewis acid catalysts. For example, a rhodium complex with helical chirality has been used to catalyze the highly atroposelective alkylation of N-arylpyrroles. researchgate.netescholarship.org This method transforms configurationally unstable (fluxional) N-arylpyrroles into configurationally stable products with excellent yields and enantioselectivities (up to >99.5% ee). researchgate.netescholarship.org
Furthermore, light-induced phosphoric acid catalysis has enabled a three-component reaction that simultaneously creates a C-N axial chirality and a central quaternary stereocenter, producing highly functionalized chiral N-arylpyrroles with excellent diastereo- and enantioselectivity. nih.gov These advanced catalytic methods provide access to a diverse range of structurally complex chiral analogues that would be difficult to obtain through classical resolution techniques. nih.gov
| Catalytic Approach | Catalyst Type | Transformation | Key Feature | Enantioselectivity (ee) | Reference(s) |
| Asymmetric Paal-Knorr | Chiral Phosphoric Acid (CPA) | 1,4-Diketone + Amine → N-Arylpyrrole | Atroposelective cyclization | High | nih.govmdpi.com |
| Atroposelective Alkylation | Chiral-at-Rhodium Lewis Acid | N-Arylpyrrole + Electrophile | Desymmetrization of fluxional atropisomers | Up to >99.5% | researchgate.netescholarship.org |
| Photoinduced Oxo-diarylation | Chiral Phosphoric Acid (CPA) | Alkyne + Diazoketone + Amine | Simultaneous creation of axial and central chirality | Excellent | nih.gov |
| Copper-Catalyzed Annulation | Chiral Copper Complex | Yne-allylic ester + Amine | Remote stereocontrol strategy | Excellent | nih.gov |
Scale-Up Considerations and Industrial Production Methodologies
Transitioning the synthesis of this compound and its analogues from laboratory-scale to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, economically viable, and environmentally sustainable. nih.gov The Paal-Knorr synthesis is generally considered a robust and scalable reaction, which is advantageous for industrial applications. rgmcet.edu.inresearchgate.net
Key considerations for scale-up include:
Raw Material Sourcing and Cost: The availability and cost of the starting materials, such as the corresponding 1,4-diketone and 2-amino-5-chlorobenzoic acid, are primary economic drivers. Processes that utilize cheaper, more abundant feedstocks are preferred. researchgate.netnih.gov
Catalyst Selection and Recovery: For catalytic processes, the cost, efficiency, and lifecycle of the catalyst are critical. On a large scale, heterogeneous catalysts or catalysts that can be easily recovered and recycled are highly desirable to minimize cost and metal waste streams. mdpi.com Homogeneous catalysts, while often highly active, can present challenges in separation from the product stream.
Reaction Conditions and Process Safety: Optimizing parameters such as temperature, pressure, and reaction time is crucial for maximizing throughput and minimizing energy consumption. A thorough understanding of the reaction kinetics and thermodynamics is necessary to prevent runaway reactions and ensure process safety, particularly when handling exothermic steps. nih.gov
Solvent Management: The choice of solvent impacts raw material cost, worker safety, and waste disposal. While green solvents like water are ideal, their use can sometimes complicate product isolation if the product is water-soluble. On an industrial scale, solvent recycling is a standard practice to reduce both cost and environmental footprint. nih.gov Solvent-free processes, where feasible, are the most attractive option. researchgate.net
Downstream Processing and Purification: The isolation and purification of the final product must be efficient and scalable. Methods like crystallization are often preferred over chromatography on a large scale due to lower solvent consumption and cost. The process must consistently deliver a product that meets the required purity specifications.
Waste Management: Industrial chemical production generates waste streams that must be managed responsibly. nih.gov Green chemistry principles, such as maximizing atom economy and using recyclable catalysts and solvents, are crucial for minimizing waste at the source. Any waste generated must be treated to neutralize hazardous components before disposal.
For a molecule like this compound, an industrial process would likely favor a highly efficient, catalyzed Paal-Knorr reaction using a recyclable solid acid catalyst under solvent-free or minimal-solvent conditions, followed by a straightforward crystallization to isolate the final, high-purity product.
Reaction Mechanisms and Kinetic Investigations of 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid Transformations
Detailed Mechanistic Pathways for Key Synthetic Steps Involving the Compound
The principal synthetic route to 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid involves the N-arylation of pyrrole (B145914) with a di-substituted chlorobenzoic acid, most likely 2,5-dichlorobenzoic acid. This transformation is a classic example of an Ullmann condensation or Ullmann-type reaction, a copper-catalyzed nucleophilic aromatic substitution. rsc.orgwikipedia.org
The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. wikipedia.org A plausible mechanistic pathway is as follows:
Formation of the Copper(I)-Pyrrolide Complex: In the presence of a base, pyrrole is deprotonated to form the pyrrolide anion. This anion then coordinates with a copper(I) salt (e.g., CuI) to form a copper(I)-pyrrolide complex. The base is essential for this step to proceed.
Oxidative Addition: The aryl halide, 2,5-dichlorobenzoic acid, undergoes oxidative addition to the copper(I)-pyrrolide complex. This step involves the insertion of the copper atom into the carbon-chlorine bond, leading to the formation of a copper(III) intermediate. This is often considered the rate-determining step of the catalytic cycle. gatech.edu
Reductive Elimination: The copper(III) intermediate is unstable and undergoes reductive elimination to form the C-N bond of the final product, this compound, and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.
A schematic representation of this proposed mechanism is detailed below:
Catalytic Cycle:
Step 1: Cu(I)X + Ligand ⇌ [Cu(I)(Ligand)]X
Step 2: Pyrrole + Base ⇌ Pyrrolide⁻ + [Base-H]⁺
Step 3: [Cu(I)(Ligand)]X + Pyrrolide⁻ ⇌ [Cu(I)(Ligand)(Pyrrolide)] + X⁻
Step 4 (Oxidative Addition): [Cu(I)(Ligand)(Pyrrolide)] + Ar-Cl → [Cu(III)(Ligand)(Pyrrolide)(Ar)(Cl)]
Step 5 (Reductive Elimination): [Cu(III)(Ligand)(Pyrrolide)(Ar)(Cl)] → Ar-Pyrrole + [Cu(I)(Ligand)]Cl
The following table summarizes typical conditions for copper-catalyzed N-arylation of pyrroles, which are applicable to the synthesis of the title compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | organic-chemistry.org |
| Cu₂O | None (Ligand-free) | K₃PO₄ | DMSO | 120 | researchgate.net |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | acs.org |
| CuI | (S)-Pyrrolidinylmethylimidazole | Cs₂CO₃ | Toluene | 110 | nih.gov |
Kinetic Studies and Reaction Rate Determination for Relevant Transformations
Specific kinetic data, such as reaction rates and activation energies for the synthesis or transformations of this compound, have not been reported. However, kinetic studies on analogous Ullmann-type reactions provide valuable insights into the factors influencing the reaction rate.
For the Ullmann condensation, the reaction rate is generally dependent on the concentrations of the aryl halide, the nucleophile (pyrrole), the copper catalyst, and the ligand. The reaction often exhibits complex kinetics due to the heterogeneous nature of some older catalyst systems and the multiple equilibria involved in the catalytic cycle.
Kinetic analyses of similar copper-catalyzed C-O coupling reactions using Hammett plots have shown a positive ρ value (+1.0) for the reaction with substituted aryl halides. gatech.eduresearchgate.net This indicates that electron-withdrawing groups on the aryl halide stabilize the transition state of the rate-determining oxidative addition step, thereby accelerating the reaction. gatech.edu Conversely, a negative ρ value (-2.9) for substituted phenols suggests that electron-donating groups on the nucleophile enhance the reaction rate by increasing its nucleophilicity. gatech.eduresearchgate.net
Methods for determining reaction rates in such transformations typically involve:
Monitoring reactant or product concentration over time: This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Initial rate method: The reaction rate is measured at the beginning of the reaction under different initial concentrations of reactants to determine the reaction order with respect to each component.
In-situ monitoring: Techniques like reaction calorimetry can be used to follow the heat evolution of the reaction, which is proportional to the reaction rate. acs.org
Role of Substituents and Reaction Conditions on Mechanistic Outcomes
The substituents on the aromatic ring and the reaction conditions play a pivotal role in the outcome of the synthesis of this compound.
Substituent Effects:
Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which activates the aryl halide towards nucleophilic attack. This effect is crucial for the Ullmann condensation to proceed at a reasonable rate. wikipedia.org
Carboxylic Acid Group: The carboxylic acid group is also electron-withdrawing, further activating the aryl halide. Its presence ortho to the reacting chlorine atom can also have a chelating effect, potentially influencing the reaction rate and mechanism by coordinating to the copper catalyst. nih.gov
Reaction Conditions:
Catalyst: Copper(I) salts like CuI are commonly used. The choice of the copper source can influence the reaction efficiency. rsc.orgresearchgate.netdntb.gov.ua
Ligand: The addition of a ligand to the copper catalyst is often crucial for achieving high yields and milder reaction conditions. Ligands such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) can solubilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps. organic-chemistry.orgacs.orgnih.gov
Base: A base is required to deprotonate the pyrrole. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly affect the reaction rate. acs.orgnih.gov
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures. wikipedia.org
Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C). However, the use of appropriate ligands can lower the required temperature, sometimes to below 100 °C. organic-chemistry.orgnih.gov
The following table illustrates the effect of different ligands on the yield of copper-catalyzed N-arylation of pyrrole with iodobenzene, highlighting the importance of ligand choice.
| Ligand | Yield (%) | Reference |
|---|---|---|
| None | Low/No Reaction | acs.org |
| N-Methylglycine | 95 | acs.org |
| L-Proline | 88 | acs.org |
| 1,10-Phenanthroline | High | organic-chemistry.org |
Stereochemical Control and Regioselectivity in Synthesis and Derivatization
Synthesis: The synthesis of this compound from pyrrole and 2,5-dichlorobenzoic acid does not involve the formation of any new chiral centers, so stereochemical control is not a factor in this specific transformation. In terms of regioselectivity, the reaction is highly selective, forming the C-N bond between the nitrogen of pyrrole and the carbon atom at the 2-position of the benzoic acid ring. This is dictated by the starting materials. The substitution of the chlorine at the 2-position is favored over the one at the 5-position, likely due to the activating effect of the adjacent carboxylic acid group.
Derivatization: There is a lack of specific information in the literature regarding the stereochemical control and regioselectivity in the derivatization of this compound. However, general principles of pyrrole chemistry can be applied to predict the likely outcomes of further reactions.
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The directing effect of the N-aryl group would need to be considered. Generally, electrophilic substitution on N-substituted pyrroles occurs preferentially at the C2 and C5 positions. nih.gov However, since the N-substituent is bulky, substitution at the C3 and C4 positions might also be observed.
Reactions of the Carboxylic Acid Group: The carboxylic acid group can be converted into a variety of derivatives (e.g., esters, amides, acid chlorides) using standard synthetic methods. These reactions would not typically affect the stereochemistry of the rest of the molecule unless chiral reagents or catalysts are used.
Substitution of the Chlorine Atom: The chlorine atom on the benzoic acid ring is generally unreactive towards nucleophilic aromatic substitution unless harsh conditions or specific catalytic systems are employed.
Further experimental studies would be required to determine the precise regiochemical and stereochemical outcomes of derivatization reactions on this compound.
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals.
While specific 2D NMR spectra for this compound are not widely published, the application of standard techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would allow for unambiguous structural confirmation. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyrrole (B145914) ring and on the benzoic acid ring. For instance, the proton at C3 of the pyrrole ring would show a correlation with the proton at C4, and vice-versa. Similarly, the proton at C3 of the benzoic acid ring would show a correlation with the proton at C4, and the proton at C6 would also show a correlation with the proton at C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). hmdb.ca An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal for H-3 of the pyrrole ring would show a cross-peak with the carbon signal for C-3 of the pyrrole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:
Correlations from the pyrrole protons to the C-2 of the benzoic acid ring, confirming the point of attachment.
Correlations from the benzoic acid protons to the carbonyl carbon of the carboxylic acid group.
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar substituted benzoic acid and pyrrole derivatives. nih.govdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations (to other key atoms) |
| Pyrrole H-2', H-5' | 7.0 - 7.5 | 120 - 125 | H-2' with H-3', H-5' with H-4' | C-2 (benzoic), C-3', C-4' |
| Pyrrole H-3', H-4' | 6.0 - 6.5 | 110 - 115 | H-3' with H-2'/H-4', H-4' with H-3'/H-5' | C-2', C-5' |
| Benzoic H-3 | 7.8 - 8.2 | 130 - 135 | H-4 | C-1, C-2, C-4, C-5, COOH |
| Benzoic H-4 | 7.3 - 7.6 | 125 - 130 | H-3, H-6 | C-2, C-5, C-6 |
| Benzoic H-6 | 7.5 - 7.8 | 130 - 135 | H-4 | C-1, C-2, C-4, C-5 |
| Carboxyl OH | 10.0 - 13.0 (broad) | - | - | C-1, COOH |
| Benzoic C-1 | - | 135 - 140 | - | - |
| Benzoic C-2 | - | 140 - 145 | - | - |
| Benzoic C-5 | - | 130 - 135 | - | - |
| Carbonyl C (COOH) | - | 165 - 175 | - | - |
Note: This is an interactive table. Click on the headers to sort the data.
For compounds that exist as crystalline solids, solid-state NMR (ssNMR) spectroscopy provides invaluable information about the molecular structure and packing in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular conformation, intermolecular interactions (e.g., hydrogen bonding), and polymorphism.
For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be particularly informative. The chemical shifts of the carbon atoms in the solid state can differ from those in solution, providing insights into the local electronic environment. For instance, the carbonyl carbon of the carboxylic acid group is highly sensitive to hydrogen bonding interactions. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, which would result in a characteristic downfield shift of the carbonyl carbon resonance compared to the monomeric form in a non-polar solvent. researchgate.net
Furthermore, ssNMR can be used to determine the number of crystallographically independent molecules in the asymmetric unit cell. If there are multiple molecules with slightly different conformations or intermolecular environments, this can lead to a splitting of the NMR signals. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₁H₈ClNO₂), the expected monoisotopic mass is 221.02435 Da. biosynth.com HRMS can confirm this with a high degree of precision, typically within a few parts per million (ppm), which helps to rule out other possible molecular formulas.
In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. This provides valuable structural information. The fragmentation of N-aryl benzoic acids is often characterized by specific losses. docbrown.infolibretexts.org For this compound, key fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to the formation of an acylium ion.
Loss of a carboxyl group (•COOH): [M - 45]⁺.
Cleavage of the N-C bond between the pyrrole and benzoic acid rings.
Sequential loss of CO and other small molecules from the fragment ions.
Table 2: Predicted HRMS Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 222.03163 |
| [M+Na]⁺ | 244.01357 |
| [M-H]⁻ | 220.01707 |
| [M+NH₄]⁺ | 239.05817 |
Note: This is an interactive table. Data predicted from computational models. uni.lu
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound.
A key structural feature of interest would be the dihedral angle between the planes of the pyrrole and benzoic acid rings. This angle is influenced by steric hindrance and electronic effects. Furthermore, X-ray crystallography would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. It is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in the crystal structures of benzoic acid derivatives.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. docbrown.info The vibrational modes of this compound can be predicted and assigned based on characteristic group frequencies. mdpi.comijtsrd.com
Carboxylic Acid Group: A very broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration will give rise to a strong, sharp band around 1680-1710 cm⁻¹. The C-O stretching and O-H bending modes will appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Aromatic Rings: C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. C=C stretching vibrations within the rings will produce a series of bands in the 1450-1600 cm⁻¹ region.
Pyrrole Ring: The C-H and N-H stretching and bending vibrations of the pyrrole ring will have characteristic frequencies.
C-Cl Bond: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the aromatic rings, often give strong signals in the Raman spectrum, whereas polar bonds like C=O give strong signals in the FT-IR spectrum.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Aromatic/Pyrrole | C-H stretch | 3000 - 3100 |
| Aromatic/Pyrrole | C=C stretch | 1450 - 1600 |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
| Carboxylic Acid | O-H bend | 900 - 960 |
| Aryl-Cl | C-Cl stretch | 600 - 800 |
Note: This is an interactive table. Click on the headers to sort the data.
Electronic Spectroscopy: UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO). copernicus.org
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyrrole and benzoic acid rings. The presence of the pyrrole ring, the chlorine atom, and the carboxylic acid group will influence the position and intensity of the absorption bands. Studies on similar compounds, such as 4-(1H-pyrrol-1-yl)benzoic acid, have shown that the electronic properties are sensitive to the solvent environment. researchgate.net
The absorption spectrum of benzoic acid itself shows two main bands, a strong B-band around 230 nm and a weaker, broader C-band around 274 nm in acidic aqueous solution. rsc.org The extended conjugation in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.
Fluorescence emission spectroscopy can provide further insights into the excited state properties of the molecule. If the compound is fluorescent, the emission spectrum, quantum yield, and lifetime can be measured. These properties are sensitive to the molecular structure and the surrounding environment, providing information on processes such as energy transfer and excited-state relaxation.
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (If Applicable)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. In the context of this compound, which is itself achiral, CD spectroscopy becomes relevant for the analysis of its chiral derivatives or analogues. Should a chiral center be introduced into the molecule, for instance, through the substitution of a chiral moiety on the pyrrole or benzoic acid ring, CD spectroscopy would be an indispensable tool for its stereochemical characterization.
The induced circular dichroism for systems such as benzoylbenzoic acid paired with a chiral amine demonstrates spectra with distinct shapes that correlate with specific electronic transitions. rsc.org The sign of the CD signal, known as the Cotton effect, can provide information about the absolute configuration of the chiral center. For chiral analogues of this compound, the aromatic chromophores would be expected to produce CD signals in the UV region. The specific wavelengths and intensities of these signals would be characteristic of the spatial arrangement of the atoms around the chiral center and the conformation of the molecule in solution.
The application of CD spectroscopy can be particularly insightful when studying the self-assembly of chiral molecules. tulane.edu Chiral derivatives of this compound could potentially form supramolecular structures, and CD spectroscopy would be instrumental in monitoring the formation of these chiral assemblies. tulane.edu For example, aggregation-induced circular dichroism has been observed in chiral pentaphenylpyrrole derivatives, where the CD signal is enhanced upon aggregation.
A hypothetical scenario for a chiral derivative, (R)-2-(1-(1-phenylethyl)-1H-pyrrol-2-yl)-5-chlorobenzoic acid, might yield a CD spectrum with positive and negative Cotton effects. The data could be presented as follows:
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 220 | +1.5 x 10⁴ |
| 250 | -2.0 x 10⁴ |
| 280 | +0.8 x 10⁴ |
This is a hypothetical data table for illustrative purposes.
Advanced hyphenated analytical techniques for purity assessment and impurity profiling.
The purity of an active pharmaceutical ingredient (API) is a critical factor that directly impacts its safety and efficacy. researchgate.net Advanced hyphenated analytical techniques are essential for the comprehensive purity assessment and impurity profiling of this compound. These techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the separation, detection, and identification of impurities, even at trace levels. nih.govajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling. nih.gov It couples the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of mass spectrometry (MS). researchgate.net This allows for the detection and tentative identification of impurities based on their mass-to-charge ratio. researchgate.netijpsjournal.com For this compound, an LC-MS analysis could reveal process-related impurities and degradation products.
A typical impurity profile for this compound as determined by LC-MS might include the following:
| Retention Time (min) | Mass (m/z) | Proposed Impurity |
| 5.2 | 207.0 | 2-(1H-pyrrol-1-yl)benzoic acid |
| 6.8 | 239.0 | 5-Hydroxy-2-(1H-pyrrol-1-YL)benzoic acid |
| 8.1 | 255.0 | Dichloro-2-(1H-pyrrol-1-YL)benzoic acid isomer |
This is a hypothetical data table for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for the analysis of volatile and semi-volatile impurities. ajpaonline.com For this compound, GC-MS could be employed to identify residual solvents from the manufacturing process or volatile degradation products. ijprajournal.com The combination of GC's separation power with the structural information from the mass spectra of the fragments allows for confident identification of these impurities. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a further advancement in hyphenated techniques. By directly coupling an LC system to an NMR spectrometer, it is possible to obtain detailed structural information about the separated impurities in real-time. ijpsjournal.com This is particularly valuable for the unambiguous identification of unknown impurities without the need for their isolation. ijprs.com
The advent of these hyphenated techniques has revolutionized the field of impurity profiling, enabling a more thorough understanding of the purity of pharmaceutical compounds like this compound. ijprs.com
Computational and Theoretical Investigations of 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid.
Furthermore, DFT is used to analyze the electronic structure, particularly the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap generally suggests higher reactivity.
Spectroscopic properties can also be predicted using DFT. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. mdpi.comresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), identifying the electronic transitions responsible for the observed absorption bands. vjst.vnnih.gov
Table 1: Representative DFT-Calculated Parameters for Aromatic Carboxylic Acids Note: The following data is illustrative of typical results obtained from DFT calculations for compounds structurally related to this compound and does not represent experimentally verified data for this specific molecule.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |
| Dihedral Angle (Pyrrole-Benzene) | 45.8° | Determines the 3D conformation and degree of electronic conjugation between the rings. nih.gov |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than standard DFT by more accurately accounting for electron correlation—the interaction between individual electrons. mdpi.comresearchgate.net
These methods are computationally more demanding but can yield more precise energy calculations and geometric parameters. They are particularly valuable for benchmarking results from less expensive methods like DFT and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations could provide a highly accurate determination of its stabilization energy and the energetic barriers to conformational changes, such as the rotation around the bond connecting the pyrrole (B145914) and benzene (B151609) rings. researchgate.net
Molecular Docking and Ligand-Target Interaction Simulations for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode of a potential drug molecule to its biological target, providing insights into the mechanism of action. nih.gov For this compound, docking simulations can help identify potential protein targets and elucidate the molecular basis of its bioactivity.
Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy suggests a more stable and favorable interaction.
Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions is performed. These interactions are critical for the stability of the ligand-protein complex and include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor.
Hydrophobic Interactions: The pyrrole and benzene rings can engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov
Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Pi-Interactions: Pi-pi stacking or pi-cation interactions involving the aromatic rings can further stabilize the complex.
Molecular docking can also provide insights into the conformational changes that occur upon binding. The principle of "induced fit" suggests that both the ligand and the protein may adjust their conformations to achieve optimal binding. Simulations can show how this compound might adopt a specific, low-energy conformation to fit snugly into the active site. Concurrently, the amino acid side chains of the protein may reorient themselves to maximize favorable interactions with the ligand.
Table 2: Illustrative Molecular Docking Results for a Pyrrole-Benzoic Acid Derivative Note: This table presents hypothetical docking results against a protein kinase to illustrate the type of data generated. The target and findings are not specific to this compound.
| Parameter | Result | Interpretation |
|---|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | A common target for anticancer agents. |
| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Interacting Residues | Met793, Leu718, Val726, Lys745 | Specific amino acids in the active site that form key interactions. |
| Key Interactions | H-bond with Met793; Hydrophobic contact with Leu718, Val726 | The specific types of non-covalent bonds stabilizing the complex. nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce motion and time, allowing the study of the dynamic behavior of the system. An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecular system over time, typically on the nanosecond to microsecond scale.
For this compound, an MD simulation would typically start with the best-docked pose in its protein target. The simulation would then reveal:
Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand over time, one can assess whether the initial docked pose is stable or if the ligand moves to a different binding mode.
Conformational Flexibility: MD simulations show the flexibility of both the ligand and the protein's binding site, revealing which parts of the molecule are rigid and which are more mobile.
Persistence of Interactions: The simulation allows for the analysis of the stability of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.
MD simulations provide a more realistic and comprehensive picture of the ligand-target interaction, validating and refining the insights gained from molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Extensive literature searches indicate that specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on this compound have not been published. Research in this area has often centered on broader classes of benzoic acid derivatives or other structurally related compounds. Therefore, the following sections provide general insights and available computed data for a closely related isomer, highlighting the absence of specific predictive models for the target compound.
While no dedicated studies on the derivation and interpretation of molecular descriptors for this compound are available, computational descriptors for the structurally related isomer, 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, have been calculated and are available in public databases. These descriptors provide a theoretical basis for understanding the physicochemical properties of such molecules, which is fundamental for any QSAR or QSPR analysis.
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized into several types, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity.
Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like molecular volume and surface area.
Electronic descriptors: These relate to the electron distribution in the molecule and are crucial for understanding reactivity and intermolecular interactions.
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity, which are important for pharmacokinetic and pharmacodynamic predictions.
The table below presents a selection of computed molecular descriptors for 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid, offering an insight into the types of parameters that would be relevant for this compound. mdpi.com
| Descriptor Type | Descriptor Name | Computed Value | Interpretation |
| Physicochemical | Molecular Weight | 221.64 g/mol | The mass of one mole of the compound. |
| Physicochemical | XLogP3 | 2.6 | A measure of the molecule's lipophilicity, indicating its preference for a non-polar environment. |
| Electronic | Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (O or N), capable of donating a hydrogen bond. |
| Electronic | Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (O or N) with lone pairs, capable of accepting a hydrogen bond. |
| Topological | Rotatable Bond Count | 2 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. |
| Geometrical | Exact Mass | 221.0243562 Da | The precise mass of the molecule with the most abundant isotopes. |
| Geometrical | Monoisotopic Mass | 221.0243562 Da | The mass of the molecule with the most abundant isotopes. |
| Geometrical | Topological Polar Surface Area | 42.2 Ų | The surface sum over all polar atoms, which is a good predictor of drug transport properties. |
Data sourced from PubChem for the isomer 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid (CID 771122). This data is provided for illustrative purposes due to the absence of specific data for this compound. mdpi.com
Based on the available scientific literature, no predictive QSAR or QSPR models have been specifically developed for this compound. The development of such models would require a dataset of structurally related compounds with measured biological activity or physicochemical properties.
The general process for developing a predictive QSAR/QSPR model involves the following steps:
Data Collection: A set of molecules with known activities or properties is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
While computational studies have been performed on various benzoic acid derivatives, these have not culminated in a specific, validated predictive model for this compound itself. Future research in this area would be valuable for predicting the biological activities and properties of this and related compounds, thereby guiding the design of new molecules with desired characteristics.
Mechanistic Insights into Biological Activity and Structure Activity Relationship Sar of 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid Analogues
Elucidation of Molecular Targets and Their Modulation Mechanisms
Enzyme Inhibition Mechanisms and Kinetics
Analogues of 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid have been identified as potent inhibitors of key enzymes involved in physiological and pathological processes. A primary molecular target for this class of compounds is the cyclooxygenase (COX) enzyme, which exists in at least two isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is an inducible enzyme that is significantly involved in inflammatory processes. nih.gov The inhibition of cyclooxygenase is a fundamental mechanism for the therapeutic action of many anti-inflammatory drugs. nih.gov
The mechanism of inhibition by these analogues often involves binding to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. nih.gov The kinetics of this inhibition can vary depending on the specific analogue, with compounds potentially acting as competitive, non-competitive, or mixed-type inhibitors. For instance, a mixed-type inhibitor would be capable of binding to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction. semanticscholar.org The nature of the substituents on the pyrrole (B145914) and benzoic acid rings dictates the binding mode and the inhibitory profile of the compound. Molecular docking studies on similar heterocyclic compounds have been used to understand the binding interactions within the COX active site, often highlighting the importance of hydrogen bonding and van der Waals forces. nih.gov
Receptor Binding and Signaling Pathway Modulation
Beyond direct enzyme inhibition, analogues of this compound can exert their effects by modulating cellular signaling pathways. A significant pathway targeted by such anti-inflammatory compounds is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov NF-κB is a family of inducible transcription factors that are crucial regulators of immune and inflammatory responses. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by binding to inhibitory proteins, most notably IκBα. nih.gov
Upon stimulation by pro-inflammatory signals, a series of steps including phosphorylation, ubiquitination, and degradation of IκBα occurs. nih.gov This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Certain small molecule inhibitors can suppress NF-κB activation by preventing the degradation of IκBα. nih.gov This action effectively sequesters NF-κB in the cytoplasm, preventing it from driving the expression of inflammatory genes and thus dampening the inflammatory response.
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level
Impact of Substituent Modifications on Molecular Interactions and Mechanistic Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a core structure influence its biological activity. For this compound analogues, the nature and position of substituents on both the benzoic acid and pyrrole rings are critical determinants of their mechanistic efficacy.
The chloro group at the 5-position of the benzoic acid ring is often a key feature. Halogen atoms can participate in halogen bonding and influence the electronic distribution and lipophilicity of the molecule, which in turn affects its ability to fit into the binding pocket of a target enzyme or receptor. Modifications at this position, such as substitution with other halogens or its complete removal, can significantly alter the compound's inhibitory potency.
Similarly, substitutions on the pyrrole ring can have a profound impact. For example, in studies of N-carboxyphenylpyrrole derivatives, the addition of two methyl groups on the pyrrole ring was found to be favorable for targeting the gp41 binding site in HIV. nih.gov This suggests that even small alkyl groups can enhance hydrophobic interactions within a binding pocket. nih.gov The introduction of different functional groups can lead to new interaction points, such as hydrogen bonds or salt bridges, with amino acid residues of the target protein, thereby enhancing binding affinity and inhibitory activity. nih.govnih.gov
The following interactive table illustrates hypothetical SAR data for analogues against a target enzyme, demonstrating the effect of substituent changes on inhibitory concentration.
| Analogue ID | R1 (Benzoic Acid Position 5) | R2 (Pyrrole Ring) | IC₅₀ (µM) | Postulated Mechanistic Impact |
| 1 | Cl | H | 0.8 | Optimal fit and electronic properties for the binding site. |
| 2 | F | H | 3.2 | Weaker halogen bond and altered lipophilicity reduces affinity. |
| 3 | H | H | 25.0 | Loss of key halogen interaction significantly reduces potency. |
| 4 | Cl | 2,5-dimethyl | 0.4 | Additional methyl groups enhance hydrophobic interactions in a specific pocket. nih.gov |
| 5 | Cl | 3-acetyl | 1.5 | Introduction of a polar group may slightly decrease affinity if the pocket is hydrophobic. |
Stereochemical Influence on Biological Pathways
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. nih.gov While the parent compound this compound is achiral, the introduction of substituents with stereocenters would result in enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological activities. nih.gov
One enantiomer may fit perfectly into the binding site of a target protein, allowing for optimal molecular interactions, while its mirror image may bind with much lower affinity or not at all due to steric hindrance. nih.gov This stereoselectivity can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME) properties. For example, stereochemistry has been shown to affect protein transport systems, leading to the stereospecific uptake of drugs. nih.gov Therefore, when designing analogues of this compound that incorporate chiral elements, the separation and individual testing of stereoisomers are essential to identify the most active and specific agent.
Mechanistic Studies of Cellular Pathway Modulation by Analogues
To validate the molecular mechanisms identified through in vitro assays, it is essential to conduct mechanistic studies in a cellular context. These studies investigate how analogues of this compound modulate cellular signaling pathways in response to specific stimuli.
For instance, to confirm the inhibition of the NF-κB pathway, cells such as macrophages can be stimulated with an inflammatory agent like lipopolysaccharide (LPS). The effect of the compound on the phosphorylation and degradation of IκBα can then be measured using techniques like Western blotting. A potent inhibitor would prevent the degradation of IκBα, which would be observable as a stable protein band on the blot compared to the LPS-treated control.
Furthermore, the downstream consequences of pathway modulation can be assessed. Reporter gene assays can be used to quantify the transcriptional activity of NF-κB. In these experiments, cells are engineered to express a reporter protein (e.g., luciferase) under the control of an NF-κB-responsive promoter. A reduction in the reporter signal in the presence of the compound would provide direct evidence of the inhibition of NF-κB's transcriptional function. nih.gov Similarly, the expression levels of pro-inflammatory genes regulated by NF-κB, such as TNF-α or IL-6, can be measured by quantitative PCR (qPCR) or ELISA.
The following interactive table provides illustrative data from a cellular assay measuring the inhibition of NF-κB-driven reporter gene expression.
| Analogue ID | Concentration (µM) | Inhibition of NF-κB Reporter Activity (%) | Notes |
| 1 (Parent) | 10 | 72% | Effective inhibition of the pathway. |
| 3 (No Chloro) | 10 | 15% | Demonstrates the importance of the chloro substituent for cellular activity. |
| 4 (Dimethylpyrrole) | 10 | 88% | Enhanced cellular potency, possibly due to improved cell permeability or target affinity. |
| Vehicle Control | 10 | 0% | Baseline activity in the absence of an inhibitor. |
Future Perspectives and Emerging Research Directions for 5 Chloro 2 1h Pyrrol 1 Yl Benzoic Acid
Exploration of Novel Synthetic Methodologies and Catalyst Development
The synthesis of N-aryl pyrroles, the core structure of 5-Chloro-2-(1H-pyrrol-1-YL)benzoic acid, has traditionally been approached through classical methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies, with a significant focus on catalyst innovation.
One of the most promising avenues for the synthesis of this and related compounds is the advancement of the Ullmann condensation reaction. wikipedia.org Traditionally, this copper-promoted reaction required harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Modern iterations of the Ullmann-type reaction are moving towards milder conditions, facilitated by the development of sophisticated catalytic systems. For instance, the use of soluble copper catalysts supported by specific ligands, such as N,N-dimethyl glycine (B1666218) or L-proline, has been shown to improve reaction yields and broaden the substrate scope. organic-chemistry.orgresearchgate.net Future research will likely focus on designing and screening new ligands that can further enhance the catalytic activity of copper, potentially enabling the reaction to proceed at or near room temperature and with lower catalyst loadings.
Furthermore, the development of recyclable and heterogeneous copper catalysts is a key area of interest. researchgate.net These catalysts, which can be easily separated from the reaction mixture and reused, offer significant advantages in terms of cost-effectiveness and environmental sustainability. The exploration of nanocatalysts, such as copper nanoparticles supported on materials like Fe3O4@PVA, is an emerging trend that could be applied to the synthesis of this compound. researchgate.net
Beyond the Ullmann reaction, other modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted and optimized for the N-arylation of pyrrole (B145914) with 2-bromo-5-chlorobenzoic acid or its derivatives. While typically palladium-catalyzed, recent advances have seen the emergence of copper-catalyzed variants that are often more economical. wikipedia.org The development of catalysts that are tolerant to a wide range of functional groups will be crucial for the efficient one-pot synthesis of more complex derivatives of this compound.
A comparative overview of traditional versus modern catalytic approaches is presented in the table below.
| Feature | Traditional Ullmann Reaction | Modern Catalytic Systems |
| Catalyst | Copper powder or copper salts | Soluble copper complexes with ligands, nanocatalysts |
| Catalyst Loading | Stoichiometric | Catalytic |
| Reaction Temperature | High (>210 °C) | Milder (can be below 100 °C) |
| Solvents | High-boiling polar solvents (e.g., DMF, NMP) | Greener solvent options are being explored |
| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive aryl halides |
| Sustainability | Low (high energy consumption, metal waste) | Higher (recyclable catalysts, lower energy) |
Advanced Computational Chemistry Applications for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), hold significant promise for elucidating its electronic structure, reactivity, and potential applications.
DFT calculations can be employed to perform a complete structural and vibrational analysis of the molecule. nih.gov By calculating parameters such as molecular geometry, vibrational wavenumbers, and NMR chemical shifts, a detailed understanding of the molecule's conformational preferences and spectroscopic signatures can be obtained. nih.gov Such studies can also predict how the electronic properties of the benzoic acid and pyrrole rings are influenced by the chloro and pyrrolyl substituents, respectively. For instance, theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups, like the chloro substituent, and electron-donating or withdrawing groups attached to the phenyl ring can significantly affect the acidity (pKa) of the carboxylic acid group. semanticscholar.orgresearchgate.net
Future computational work will likely focus on creating predictive models for a range of physicochemical properties of this compound and its derivatives. This includes modeling its behavior in different solvent environments and predicting its absorption, distribution, metabolism, and excretion (ADME) properties for potential pharmaceutical applications. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra, providing insights into the photophysical characteristics of the molecule. researchgate.net
The table below summarizes key properties of substituted benzoic acids that can be predicted using computational methods.
| Property | Computational Method | Predicted Information |
| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | DFT | IR and Raman spectra for structural confirmation |
| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, electronic transitions, UV-Vis spectra |
| Acidity (pKa) | DFT with solvation models | Prediction of acid-base behavior in solution |
| Reactivity Descriptors | DFT (Fukui functions) | Identification of sites for electrophilic and nucleophilic attack |
| ADME Properties | QSPR, Molecular Docking | Prediction of drug-likeness and biological interactions |
Furthermore, these computational models can be used to design novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyrrole or benzoic acid rings in silico, it is possible to screen for compounds with optimized electronic, optical, or biological characteristics before undertaking their synthesis. eurekaselect.comnih.gov
Integration with High-Throughput Screening Technologies for Mechanistic Discovery
High-throughput screening (HTS) has revolutionized the process of drug discovery and biological research by enabling the rapid testing of large numbers of compounds for a specific activity. The integration of this compound and its derivatives into HTS campaigns represents a significant future direction for uncovering their biological potential and elucidating their mechanisms of action.
Given that pyrrole-containing compounds have shown a wide range of biological activities, including antibacterial and anticancer properties, this compound is a prime candidate for inclusion in diverse HTS assays. mdpi.comnih.gov For example, it could be screened against large panels of cancer cell lines to identify potential antiproliferative effects. nih.gov Similarly, its inclusion in antibacterial screens against various pathogenic strains could reveal novel antimicrobial properties. nih.gov
The power of HTS lies not only in identifying "hits" but also in providing initial insights into their mechanism of action. For instance, if this compound shows activity in a cell-based assay, follow-up screens against specific molecular targets (e.g., enzymes, receptors) can be performed to identify its direct biological partner. Pyrrole derivatives have been successfully identified as inhibitors of various enzymes through HTS. mdpi.com
The table below outlines potential HTS applications for this compound.
| HTS Application Area | Type of Assay | Potential Discovery |
| Anticancer | Cell viability assays (e.g., MTT, CellTiter-Glo) | Identification of cytotoxic or cytostatic effects |
| Antibacterial | Bacterial growth inhibition assays | Discovery of novel antibacterial agents |
| Enzyme Inhibition | Biochemical assays with purified enzymes | Identification of specific enzyme targets |
| Receptor Binding | Radioligand binding assays, fluorescence polarization | Discovery of receptor agonists or antagonists |
| Gene Expression | Reporter gene assays | Identification of effects on specific signaling pathways |
Moreover, HTS can be used to explore the structure-activity relationship (SAR) of a series of derivatives of this compound. By synthesizing a library of related compounds with systematic structural modifications and screening them in parallel, researchers can quickly identify the key structural features responsible for any observed biological activity. This information is invaluable for the rational design of more potent and selective analogs.
Theoretical Applications in Functional Material Design Based on Structural Properties
The unique combination of a pyrrole ring and a benzoic acid moiety in this compound provides a versatile scaffold for the theoretical design of novel functional materials. The inherent electronic properties of the pyrrole ring, coupled with the ability of the carboxylic acid group to participate in hydrogen bonding and coordination with metal ions, opens up possibilities for applications in organic electronics and coordination polymers.
Theoretical studies, primarily using DFT, can be employed to predict the electronic and optical properties of oligomers and polymers derived from this molecule. By understanding the structure-property relationships, it is possible to design materials with tailored properties, such as specific absorption and emission wavelengths, or desired charge transport characteristics. For example, diketopyrrolopyrrole (DPP) derivatives, which share the pyrrole core, are known for their excellent performance in organic solar cells and field-effect transistors. cam.ac.uk Computational modeling can be used to explore how modifications to the this compound structure, such as polymerization or the introduction of different substituents, could lead to materials with desirable properties for similar applications.
The carboxylic acid group provides a handle for the construction of metal-organic frameworks (MOFs) or coordination polymers. Theoretical calculations can predict the coordination geometries of the carboxylate with various metal ions and the resulting network structures. rsc.org This allows for the in silico design of porous materials with potential applications in gas storage, catalysis, or sensing.
The table below highlights the potential theoretical applications in material design.
| Material Type | Structural Feature Utilized | Predicted Properties | Potential Application |
| Conducting Polymers | Conjugated pyrrole backbone | Electronic band gap, charge mobility | Organic electronics (e.g., OFETs, OLEDs) |
| Organic Dyes | Extended π-system | Absorption and emission spectra | Dye-sensitized solar cells (DSSCs) |
| Metal-Organic Frameworks | Carboxylic acid group for metal coordination | Porosity, surface area, stability | Gas storage, separation, catalysis |
| Supramolecular Gels | Hydrogen bonding of carboxylic acid | Gelation properties in different solvents | Environmental remediation, drug delivery |
By leveraging the power of computational chemistry, researchers can rationally design and screen for new materials based on the this compound scaffold, thereby accelerating the discovery of novel functional materials with tailored properties for a wide range of technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts acylation followed by chlorination may introduce the pyrrole and chloro groups .
- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents like 1H-pyrrole and chloro-substituted benzoic acid derivatives to minimize side products .
- Yield Improvement : Recrystallization in ethanol/water mixtures (70:30 v/v) can purify the product, achieving >90% purity (verified by NMR and LC-MS) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm >95% purity. Compare retention times with standards .
- Structural Confirmation : Employ -NMR (δ 7.8–8.2 ppm for aromatic protons, δ 6.5–7.0 ppm for pyrrole protons) and FT-IR (C=O stretch at ~1680 cm, Cl–C stretch at 750 cm) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., CHClNO) .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
- Resolution Strategy :
- Software Tools : Use SHELX suite (SHELXD for phase determination, SHELXL for refinement) to analyze X-ray diffraction data. Adjust parameters like thermal displacement factors and occupancy rates to resolve ambiguities in electron density maps .
- Validation : Cross-validate results with Cambridge Structural Database (CSD) entries for similar compounds. For example, compare bond lengths (C–Cl: ~1.74 Å) and torsion angles (pyrrole ring vs. benzoic acid plane) .
- Case Study : A derivative with conflicting torsional angles was resolved by re-measuring diffraction data at higher resolution (0.8 Å) and refining hydrogen atom positions using riding models .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in antimicrobial assays?
- SAR Workflow :
- Derivatization : Synthesize analogs by modifying the pyrrole ring (e.g., methyl or fluoro substituents) or benzoic acid moiety (e.g., nitro or sulfonyl groups) .
- Biological Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
- Data Analysis : Use QSAR models to correlate logP, polar surface area, and H-bond donors with activity. For example, a chloro-substituted derivative showed 4x higher activity against S. aureus than unsubstituted analogs (MIC = 8 μg/mL vs. 32 μg/mL) .
Q. How can discrepancies in spectroscopic data for degradation products of this compound be systematically addressed?
- Degradation Analysis :
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via LC-MS to identify major degradation products (e.g., decarboxylation or pyrrole ring oxidation) .
- Contradictory Data : If MS/MS fragments conflict with proposed structures, use high-resolution mass spectrometry (HRMS) and -NMR to confirm molecular formulas. For example, a fragment at m/z 156.112 was confirmed as 5-fluoro-2-hydroxybenzoic acid via isotopic pattern matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
